Regioisomeric Fluorine Placement Differentiates This Compound from the 4-Fluorobenzyl/3-Fluorophenyl Analog 899973-13-8
The target compound (902557-10-2) positions a 3-fluorobenzyl group on N1 and a 4-fluorobenzyl group on the carboxamide nitrogen. The commercially available analog 5-amino-1-(4-fluorobenzyl)-N-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide (CAS 899973-13-8) reverses this arrangement, bearing a 4-fluorobenzyl on N1 and a 3-fluorophenyl on the carboxamide . In the ATC series, the identity of the N1-benzyl substituent is a critical determinant of T. cruzi intracellular potency; for example, replacing a 2,6-difluorobenzyl with a 4-fluorobenzyl reduced potency by >10-fold in the lead series [1]. Although direct comparative data for 902557-10-2 versus 899973-13-8 are not publicly available, the established SAR mandates that these regioisomers be treated as distinct chemical entities for procurement and screening purposes.
| Evidence Dimension | Regioisomeric substitution pattern (N1-benzyl position vs. carboxamide N-substituent) |
|---|---|
| Target Compound Data | N1-(3-fluorobenzyl), carboxamide-N-(4-fluorobenzyl) |
| Comparator Or Baseline | N1-(4-fluorobenzyl), carboxamide-N-(3-fluorophenyl) (CAS 899973-13-8) |
| Quantified Difference | Isomeric reversal of fluorobenzyl groups; literature precedent indicates >10-fold potency differences can arise from N1-benzyl modifications in the ATC class |
| Conditions | Structural comparison; potency inference drawn from published ATC SAR (T. cruzi intracellular assay, VERO host cells) |
Why This Matters
Procuring the incorrect regioisomer could lead to false-negative screening results or invalidate SAR hypotheses in lead-optimization programs.
- [1] Brand, S., Ko, E. J., Viayna, E., Thompson, S., Spinks, D., Thomas, M. G., ... & Gilbert, I. H. (2017). Discovery and optimization of 5-amino-1,2,3-triazole-4-carboxamide series against Trypanosoma cruzi. Journal of Medicinal Chemistry, 60(17), 7284–7299. View Source
